molecular formula C8H12O3 B15094812 Methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate

Methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate

Cat. No.: B15094812
M. Wt: 156.18 g/mol
InChI Key: VBQMHKQWJRMQIP-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclopentene, featuring a hydroxymethyl group and a carboxylate ester group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate involves the solvolysis of (±)-7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one in a mixture of tert-butyl alcohol with water and triethylamine. This is followed by successive treatments with potassium carbonate, sodium borohydride, and diazomethane . The resulting product undergoes further reactions such as hydride reduction, epoxidation, trichloroacetimidation, and acetylation to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Methyl 4-(carboxymethyl)cyclopent-2-ene-1-carboxylate.

    Reduction: Methyl 4-(hydroxymethyl)cyclopent-2-ene-1-methanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate depends on its specific application. In general, its reactivity is influenced by the presence of the hydroxymethyl and ester groups, which can participate in various chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a carboxylate ester group on a cyclopentene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)7-3-2-6(4-7)5-9/h2-3,6-7,9H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQMHKQWJRMQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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